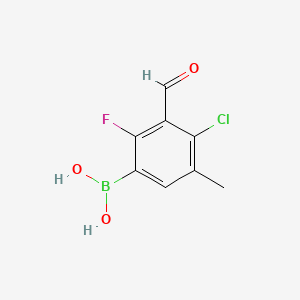

4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid

説明

4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid is a multifunctional arylboronic acid derivative featuring a unique substitution pattern:

- Chloro (Cl) at position 4,

- Fluoro (F) at position 2,

- Formyl (CHO) at position 3,

- Methyl (CH₃) at position 3.

This compound’s structure combines electron-withdrawing groups (Cl, F, CHO) and a weakly electron-donating methyl group, creating distinct electronic and steric properties. Arylboronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, drug development, and materials science due to their stability and reactivity . The formyl group enhances its utility as a precursor for further functionalization, while the chloro and fluoro substituents may influence acidity and biological activity .

特性

分子式 |

C8H7BClFO3 |

|---|---|

分子量 |

216.40 g/mol |

IUPAC名 |

(4-chloro-2-fluoro-3-formyl-5-methylphenyl)boronic acid |

InChI |

InChI=1S/C8H7BClFO3/c1-4-2-6(9(13)14)8(11)5(3-12)7(4)10/h2-3,13-14H,1H3 |

InChIキー |

YDKZAXZIGGSSLS-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC(=C(C(=C1F)C=O)Cl)C)(O)O |

製品の起源 |

United States |

準備方法

The synthesis of 4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoro-5-methylbenzaldehyde.

Borylation Reaction: The key step involves the borylation of the aromatic ring using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere at elevated temperatures.

Purification: The crude product is purified using column chromatography to obtain the desired boronic acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

科学的研究の応用

4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the synthesis of biologically active molecules that can act as enzyme inhibitors or receptor modulators.

Medicine: It is involved in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

作用機序

The mechanism of action of 4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules synthesized using this compound.

類似化合物との比較

Structural and Electronic Comparisons

The following structurally related compounds are analyzed for substituent effects and applications:

Key Observations:

- Acidity : Electron-withdrawing groups (e.g., CF₃, CHO) lower pKa. The trifluoromethyl derivative has a pKa of ~7.1, comparable to the target compound’s estimated pKa (unreported but likely <8 due to Cl/F/CHO).

- Isomerization : Only 5-Trifluoromethyl-2-formylphenylboronic acid undergoes equilibrium with benzoxaborole, critical for antifungal activity . The target compound’s formyl group at position 3 may hinder similar cyclization.

Antimicrobial Action :

- 5-Trifluoromethyl-2-formylphenylboronic acid inhibits Candida albicans (MIC = 32 µg/mL) and Bacillus cereus (MIC = 8 µg/mL) via LeuRS binding .

- 4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid: No direct data, but structural analogs suggest moderate activity. The chloro and fluoro groups may enhance membrane penetration, while the methyl group could reduce efficacy compared to CF₃ derivatives .

Mechanistic Insights :

- Benzoxaboroles (cyclic isomers) bind LeuRS, blocking protein synthesis in fungi . The target compound’s inability to cyclize may limit this mechanism but retain activity through boronic acid-mediated enzyme inhibition.

Research Findings and Data Tables

Table 1: Comparative Acidity and Reactivity

Table 2: Antimicrobial Activity (MIC Values)

| Compound | C. albicans | E. coli | B. cereus |

|---|---|---|---|

| 5-Trifluoromethyl-2-formylphenylboronic acid | 32 µg/mL | 64 µg/mL | 8 µg/mL |

| AN2690 (Tavaborole) | 4 µg/mL | >128 µg/mL | 16 µg/mL |

| 4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid* | Not tested | Not tested | Not tested |

*Inferred activity likely lower than AN2690 due to lack of cyclic isomer .

生物活性

4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential applications in drug development and its biological activity. This article explores the compound's biological properties, including its anticancer, antimicrobial, and antioxidant activities, supported by relevant case studies and research findings.

4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid features several functional groups that enhance its reactivity and biological interactions. The presence of the chloro and fluoro substituents may increase its lipophilicity and ability to interact with biological targets, making it a versatile building block for synthesizing more complex pharmaceutical compounds.

Anticancer Activity

Research has shown that boronic acids can exhibit significant cytotoxic effects against cancer cells. A study involving boronic compounds similar to 4-chloro-2-fluoro-3-formyl-5-methylphenylboronic acid demonstrated that certain derivatives were effective in reducing the viability of prostate cancer cells (PC-3) while sparing healthy cells. For example, compounds B5 and B7, which share structural similarities, reduced cancer cell viability to 33% and 44% at a concentration of 5 µM, respectively, while maintaining healthy cell viability at 71% and 95% .

Table 1: Cytotoxic Activity of Boronic Compounds

| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

Antimicrobial Activity

The antimicrobial properties of boronic acids have also been investigated. In studies, several boronic compounds demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 to 13 mm in diameter for different microorganisms, indicating a promising potential for these compounds as antimicrobial agents .

Table 2: Antimicrobial Efficacy of Boronic Compounds

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| B1 | Staphylococcus aureus | 10 |

| B5 | E. coli | 8 |

| B7 | MRSA | 12 |

Antioxidant Activity

Antioxidant properties of boronic acids have been assessed through various assays. Compounds derived from boronic acids exhibited significant antioxidant activity comparable to standard antioxidants such as α-Tocopherol and Butylated Hydroxytoluene (BHT). The antioxidant capacity was evaluated using methods like DPPH and ABTS assays, confirming the efficacy of these compounds in neutralizing free radicals .

Case Studies

- Cytotoxicity Against Prostate Cancer Cells : A detailed study evaluated the effects of several boronic acid derivatives on PC-3 prostate cancer cells. The results indicated that specific structural modifications could enhance cytotoxicity while minimizing damage to healthy cells .

- Antimicrobial Screening : In another study, a series of boronic compounds were screened for their activity against both gram-positive and gram-negative bacteria. The results highlighted the potential application of these compounds in treating bacterial infections, particularly those resistant to conventional anti

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。